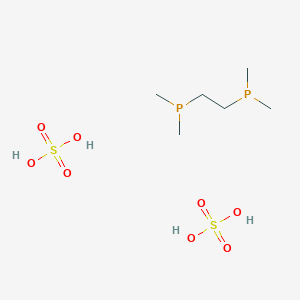
1,2-Bis(dimethylphosphino)ethane bisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(dimethylphosphino)ethane bisulfate is a chemical compound that serves as a diphosphine ligand in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents. The compound is known for its strong basicity and compact structure, making it a valuable ligand in various chemical reactions .
Métodos De Preparación
1,2-Bis(dimethylphosphino)ethane bisulfate can be synthesized through several methods:
Reaction with Methylmagnesium Iodide: This method involves the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane[ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
Alkylation of Sodium Dimethylphosphide: Another method involves the alkylation of sodium dimethylphosphide.
Análisis De Reacciones Químicas
1,2-Bis(dimethylphosphino)ethane bisulfate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, forming complexes with metals such as zirconium and nickel.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Metal halides, Grignard reagents.
Major products formed from these reactions include phosphine oxides, secondary phosphines, and metal complexes .
Aplicaciones Científicas De Investigación
1,2-Bis(dimethylphosphino)ethane bisulfate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound is used in the study of enzyme mimics and metalloproteins.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 1,2-Bis(dimethylphosphino)ethane bisulfate exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems .
Comparación Con Compuestos Similares
1,2-Bis(dimethylphosphino)ethane bisulfate can be compared with other similar compounds:
1,2-Bis(dicyclohexylphosphino)ethane: A bulkier analogue that is also a solid.
1,2-Bis(dimethylphosphino)benzene: A more rigid analogue.
Tetramethylethylenediamine: The diamine analogue of this compound.
The uniqueness of this compound lies in its strong basicity and compact structure, making it a valuable ligand in various chemical reactions.
Propiedades
Número CAS |
86539-47-1 |
|---|---|
Fórmula molecular |
C6H20O8P2S2 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-dimethylphosphanylethyl(dimethyl)phosphane;sulfuric acid |
InChI |
InChI=1S/C6H16P2.2H2O4S/c1-7(2)5-6-8(3)4;2*1-5(2,3)4/h5-6H2,1-4H3;2*(H2,1,2,3,4) |
Clave InChI |
RZMBZHGCSCYSPA-UHFFFAOYSA-N |
SMILES canónico |
CP(C)CCP(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
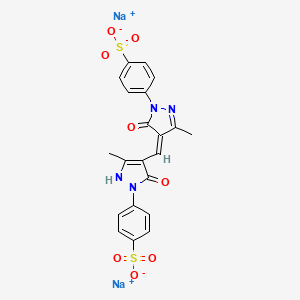

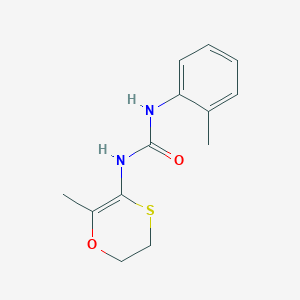

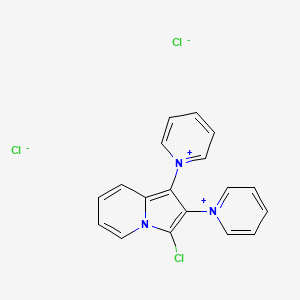
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)


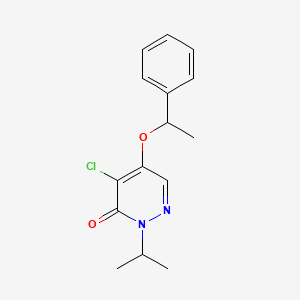
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
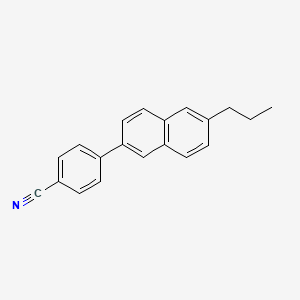
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
